molecular formula C10H14ClNO B11902039 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride

Cat. No.: B11902039
M. Wt: 199.68 g/mol
InChI Key: JFKUYZPVNKPWNA-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride is a chemical compound with the molecular formula C10H13NO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydroxyl group at the 5-position. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-5-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-11-6-5-9-8(7-11)3-2-4-10(9)12;/h2-4,12H,5-7H2,1H3;1H

InChI Key

JFKUYZPVNKPWNA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2O.Cl

Origin of Product

United States

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